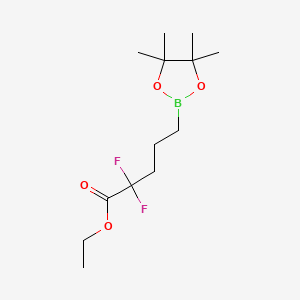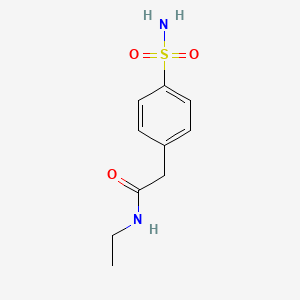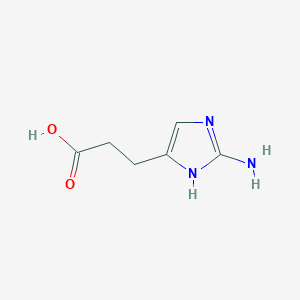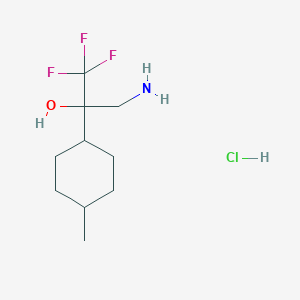
3-amino-1,1,1-trifluoro-2-(4-methylcyclohexyl)propan-2-olhydrochloride,Mixtureofdiastereomers
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-amino-1,1,1-trifluoro-2-(4-methylcyclohexyl)propan-2-ol hydrochloride, mixture of diastereomers, is a fluorinated organic compound. It is characterized by the presence of an amino group, a trifluoromethyl group, and a cyclohexyl ring. The compound is often used in various chemical and pharmaceutical applications due to its unique structural properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-amino-1,1,1-trifluoro-2-(4-methylcyclohexyl)propan-2-ol hydrochloride typically involves the reaction of 3-fluoropropanal with ammonia to form the intermediate 3-amino-1,1,1-trifluoropropan-2-ol . This intermediate is then reacted with 4-methylcyclohexyl bromide under basic conditions to yield the desired product . The reaction is usually carried out in an organic solvent such as methanol or DMSO, and the product is purified by recrystallization.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and continuous flow systems to ensure consistent product quality and yield. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the synthesis.
Analyse Des Réactions Chimiques
Types of Reactions
3-amino-1,1,1-trifluoro-2-(4-methylcyclohexyl)propan-2-ol hydrochloride undergoes various types of chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro or nitroso derivatives.
Reduction: The compound can be reduced to form amines or alcohols.
Substitution: The trifluoromethyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium azide (NaN3) or sodium methoxide (NaOMe).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the amino group can yield nitro compounds, while reduction can produce primary or secondary amines.
Applications De Recherche Scientifique
3-amino-1,1,1-trifluoro-2-(4-methylcyclohexyl)propan-2-ol hydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex fluorinated compounds.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: It is investigated for its potential use in drug development, particularly in the design of fluorinated pharmaceuticals.
Industry: The compound is used in the production of specialty chemicals and materials with unique properties.
Mécanisme D'action
The mechanism of action of 3-amino-1,1,1-trifluoro-2-(4-methylcyclohexyl)propan-2-ol hydrochloride involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate biological membranes more easily. The amino group can form hydrogen bonds with target proteins, influencing their activity and function. The cyclohexyl ring provides structural stability and contributes to the compound’s overall bioactivity.
Comparaison Avec Des Composés Similaires
Similar Compounds
3-amino-1,1,1-trifluoropropan-2-ol: This compound lacks the cyclohexyl ring and has different chemical properties.
3-amino-1,1,1-trifluoro-2-methylpropan-2-ol: This compound has a methyl group instead of a cyclohexyl ring, resulting in different reactivity and applications.
Uniqueness
3-amino-1,1,1-trifluoro-2-(4-methylcyclohexyl)propan-2-ol hydrochloride is unique due to the presence of the cyclohexyl ring, which imparts specific steric and electronic effects. These effects influence the compound’s reactivity, stability, and interactions with biological targets, making it a valuable compound in various research and industrial applications.
Propriétés
Formule moléculaire |
C10H19ClF3NO |
|---|---|
Poids moléculaire |
261.71 g/mol |
Nom IUPAC |
3-amino-1,1,1-trifluoro-2-(4-methylcyclohexyl)propan-2-ol;hydrochloride |
InChI |
InChI=1S/C10H18F3NO.ClH/c1-7-2-4-8(5-3-7)9(15,6-14)10(11,12)13;/h7-8,15H,2-6,14H2,1H3;1H |
Clé InChI |
MZCCEAMGPUWICY-UHFFFAOYSA-N |
SMILES canonique |
CC1CCC(CC1)C(CN)(C(F)(F)F)O.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1-[5-(4-Chlorophenyl)-1,3-oxazol-2-yl]piperazinedihydrochloride](/img/structure/B13566368.png)
![Tert-butyl5-amino-6-methyl-1',2',3',6'-tetrahydro-[3,4'-bipyridine]-1'-carboxylate](/img/structure/B13566369.png)
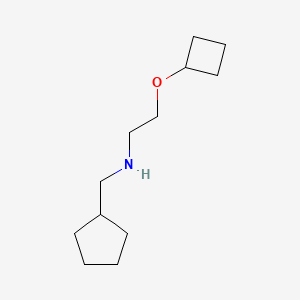
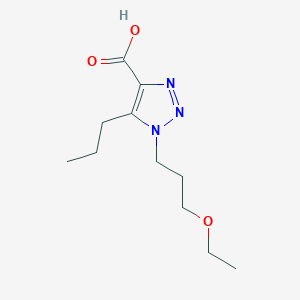
![5-Fluoro-2-[2-(4-fluorophenyl)-1,3-thiazole-4-sulfonamido]benzoic acid](/img/structure/B13566397.png)
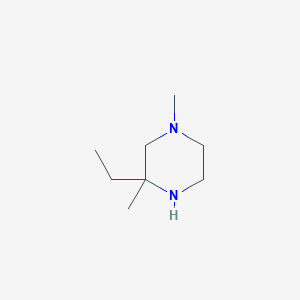
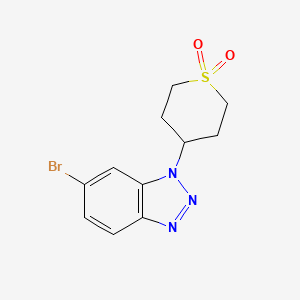
![5-Oxa-8-azaspiro[3.5]nonane-8-carboxamide](/img/structure/B13566409.png)
![Spiro[2.5]octan-5-yl 4-methylbenzene-1-sulfonate](/img/structure/B13566415.png)

